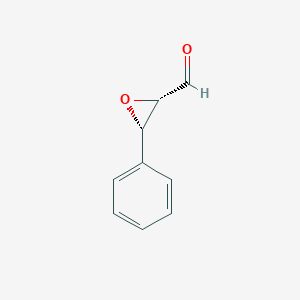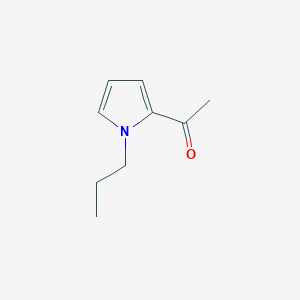
1-(1-Propyl-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-2-acetyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by a propyl group attached to the nitrogen atom and an acetyl group at the second position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyl-2-acetyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1-Propyl-2-acetyl-1H-pyrrole typically involves large-scale synthesis using the Paal-Knorr method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-2-acetyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur readily at the α-position (C2 or C5) due to the stability of the protonated intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (HNO3/Ac2O), sulfonating agents (Py·SO3), halogenating agents (NCS, NBS, Br2, SO2Cl2, KI/H2O2).
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Propyl-2-acetyl-1H-pyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Propyl-2-acetyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- 1-Methyl-2-acetyl-1H-pyrrole
- 1-Propyl-2-methyl-1H-pyrrole
- 1-Propyl-2-formyl-1H-pyrrole
Comparison: 1-Propyl-2-acetyl-1H-pyrrole is unique due to the presence of both a propyl and an acetyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
121805-97-8 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(1-propylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-6-10-7-4-5-9(10)8(2)11/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
JWJSVYMHRSMQGI-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C(=O)C |
SMILES canonique |
CCCN1C=CC=C1C(=O)C |
Synonymes |
Ethanone, 1-(1-propyl-1H-pyrrol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


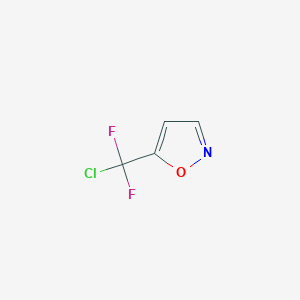

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
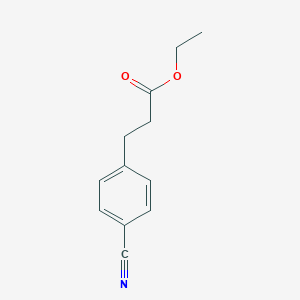
![Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)](/img/structure/B58494.png)

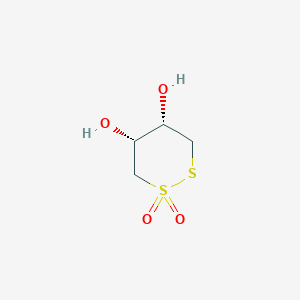
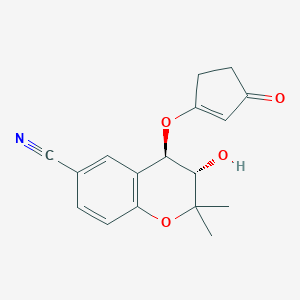
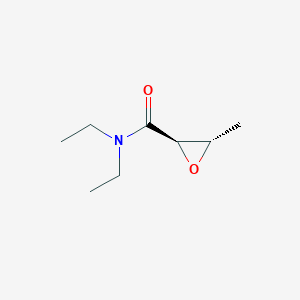
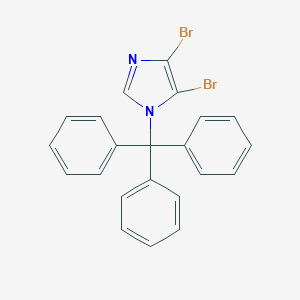
![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
